(2-氨基丙基)(甲基)胺二盐酸盐

描述

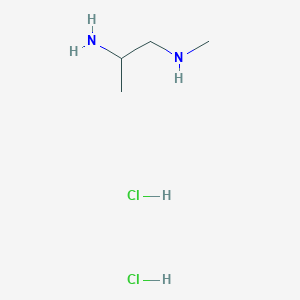

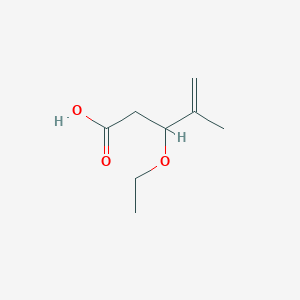

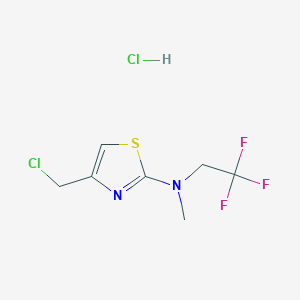

“(2-Aminopropyl)(methyl)amine dihydrochloride” is a chemical compound with the CAS Number: 878773-32-1 . It has a molecular weight of 161.07 and is typically stored at room temperature . The compound is usually in the form of a powder .

Synthesis Analysis

While specific synthesis methods for “(2-Aminopropyl)(methyl)amine dihydrochloride” were not found, amines in general can be synthesized through various methods such as reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, and reductive amination of aldehydes or ketones .Molecular Structure Analysis

The IUPAC name for this compound is N1-methyl-1,2-propanediamine dihydrochloride . Its InChI Code is 1S/C4H12N2.2ClH/c1-4(5)3-6-2;;/h4,6H,3,5H2,1-2H3;2*1H .Physical And Chemical Properties Analysis

“(2-Aminopropyl)(methyl)amine dihydrochloride” is a powder that has a melting point of 175-176 degrees Celsius .科学研究应用

Carbon Dioxide Capture

- Application Summary: This compound has been used in the absorption of CO2 into novel bis(3-aminopropyl)amine (APA)-activated aqueous solutions of 2-amino-2-methyl-1-propanol (AMP), using a wetted-wall column absorber .

- Methods of Application: The absorption of CO2 was investigated using a wetted-wall column absorber. The physicochemical and transport properties of these solvents were measured over a temperature (T) range of 298–323 K and a partial pressure (pCO2) range of 5 15 kPa .

- Results or Outcomes: A substantial enhancement of the reaction rate in comparison to the single AMP solution was observed upon the addition of a small amount of APA to the blend .

Aminosilane Synthesis

- Application Summary: (2-Aminopropyl)(methyl)amine dihydrochloride has been used in the synthesis of aminosilane, a well-known compound for carbon dioxide (CO2) capture .

Chemical Synthesis

- Application Summary: This compound is often used in chemical synthesis . It’s a versatile reagent that can be used in a variety of reactions, including the synthesis of other amines .

Gas Chromatography

- Application Summary: (2-Aminopropyl)(methyl)amine dihydrochloride has been used in the separation of volatile amines using gas chromatography .

- Methods of Application: The Select CP-Volamine WCOT fused silica column, coated with a base deactivated non-polar siloxane type stationary phase, is optimized for the separation of these amines .

- Results or Outcomes: The column exhibits excellent stability for basic aqueous samples resulting in longer lifetimes even for these demanding samples .

pH Adjustment in Spray Mixtures

- Application Summary: This compound has been used in the adjustment of pH in spray mixtures . The pH of spray mixtures is an important attribute that affects the volatility of certain compounds under field conditions .

Amide Coupling Reactions

安全和危害

This compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements associated with it include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary measures are recommended when handling this compound .

属性

IUPAC Name |

1-N-methylpropane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2.2ClH/c1-4(5)3-6-2;;/h4,6H,3,5H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNIXHFSIBKFBSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Aminopropyl)(methyl)amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(Dimethylamino)methyl]pyridin-2-amine dihydrochloride](/img/structure/B1378015.png)

![3-[(Dimethylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1378023.png)

![4-Bromo-2,3-dihydro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1378027.png)